2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(3-phenylpropyl)acetamide
Description
Properties
IUPAC Name |
2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O3/c1-19-10-13-22(14-11-19)27-32-29(37-33-27)24-17-34(28-23(26(24)36)15-12-20(2)31-28)18-25(35)30-16-6-9-21-7-4-3-5-8-21/h3-5,7-8,10-15,17H,6,9,16,18H2,1-2H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQPJWZXFHRVFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NCCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(3-phenylpropyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the oxadiazole and acetamide groups. Key steps include:
Formation of the Naphthyridine Core: This involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of the Oxadiazole Group: This step often requires the use of reagents like hydrazine and carboxylic acids, followed by cyclization.
Acetamide Formation: The final step involves the acylation of the intermediate compound with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . Studies have shown that derivatives containing oxadiazole and naphthyridine structures can enhance the efficacy of traditional chemotherapeutics like cisplatin by acting as sensitizers. The mechanism involves the modulation of cellular pathways that lead to increased apoptosis in cancer cells while reducing drug resistance .
Antimicrobial Effects
The compound has demonstrated antimicrobial activity , particularly against various bacterial strains. The presence of the oxadiazole ring is believed to contribute to its ability to disrupt microbial cell membranes . This property suggests potential applications in developing new antibiotics or antimicrobial agents.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial effects, the compound exhibits anti-inflammatory properties . It may inhibit enzymes such as carbonic anhydrases and histone deacetylases (HDAC), leading to reduced inflammation and altered immune responses . This activity opens avenues for therapeutic applications in conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Cisplatin Sensitization : A study evaluated the effects of various oxadiazole derivatives on cisplatin sensitivity in cancer cells. Results indicated that compounds similar to 2-{7-methyl...} enhanced the cytotoxic effects of cisplatin significantly .
- Antimicrobial Evaluation : Research focused on the synthesis of oxadiazole derivatives revealed promising antimicrobial activity against resistant bacterial strains .
- Inflammation Models : In vitro studies demonstrated that the compound could effectively reduce inflammatory markers in cell cultures treated with pro-inflammatory cytokines .
Mechanism of Action
The mechanism of action of 2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1. Key Attributes of Compared Compounds
Key Findings and Implications
- Substituent Effects : The 4-methylphenyl group (common in the target compound and 3d ) correlates with improved bioactivity in antifungal assays, likely due to hydrophobicity .
- Synthetic Efficiency : Microwave-assisted methods () and click chemistry () offer eco-friendly and high-yield routes compared to traditional cyclization, though their applicability to the target compound is unconfirmed.
- Structural Flexibility : The 3-phenylpropyl group may enhance membrane permeability or target binding compared to rigid acetylated analogs .
Biological Activity
The compound 2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(3-phenylpropyl)acetamide is a complex organic molecule that has garnered attention for its diverse biological activities. This article aims to explore its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 497.6 g/mol. The structure features a naphthyridine core and an oxadiazole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C27H23N5O3S |
| Molecular Weight | 497.6 g/mol |
| CAS Number | 1032002-22-4 |
Biological Activities
The compound exhibits a range of biological activities, including:
Anticancer Activity
Research indicates that derivatives containing oxadiazole and naphthyridine structures often exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Studies have demonstrated that compounds with oxadiazole moieties possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the naphthyridine structure enhances the antimicrobial efficacy by disrupting bacterial cell walls.
Anti-inflammatory Effects
Compounds similar in structure have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenases (COX), which are key enzymes involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes such as COX and histone deacetylases (HDACs), leading to altered cellular functions.
- Cell Cycle Modulation : By affecting cell cycle regulators, the compound can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The compound may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Study 1: Anticancer Efficacy
A study published in ACS Omega evaluated the cytotoxic effects of similar oxadiazole derivatives on various cancer cell lines. Results indicated that certain derivatives had IC50 values comparable to standard chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Activity
Research highlighted in PMC showed that oxadiazole derivatives exhibited significant antibacterial activity against resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .
Q & A
Q. What are the key structural features of this compound, and how are they characterized?
The compound contains a 1,8-naphthyridinone core substituted with a 7-methyl group , a 3-(4-methylphenyl)-1,2,4-oxadiazole moiety, and an N-(3-phenylpropyl)acetamide side chain. Key characterization methods include:
- NMR spectroscopy : To confirm proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm in DMSO-d₆) and verify substituent connectivity .
- IR spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C–O/C–N bonds) confirm functional groups .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves:
Naphthyridinone core formation : Cyclization of precursors (e.g., aminopyridines with carbonyl reagents) under reflux in DMF or DMSO .
Oxadiazole ring introduction : Cu-catalyzed 1,3-dipolar cycloaddition between nitrile oxides and alkynes .
Acetamide side-chain coupling : Amidation using activated esters (e.g., chloroacetyl chloride) in anhydrous THF .
Key challenges include optimizing reaction temperatures (60–100°C) and purification via recrystallization (ethanol/water mixtures) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, improving yields by 15–20% compared to THF .
- Catalyst screening : Cu(OAc)₂ increases oxadiazole cycloaddition efficiency (90% yield vs. 60% without catalysts) .
- Design of Experiments (DoE) : Use Bayesian optimization to identify ideal temperature/pH conditions, reducing side-product formation .
Q. What strategies resolve contradictions in reported biological activity data?
- Target validation : Conduct competitive binding assays (e.g., fluorescence polarization) to confirm interactions with enzymes/receptors proposed in structural analogs .
- Metabolic stability testing : Compare half-life (t₁/₂) in liver microsomes across species to address discrepancies in in vivo vs. in vitro efficacy .
- Structural analogs : Test derivatives (e.g., replacing 4-methylphenyl with fluorophenyl) to isolate structure-activity relationships (SAR) .
Q. How is computational modeling used to predict biological mechanisms?
- Molecular docking : Simulate binding to kinase domains (e.g., EGFR or Aurora kinases) using AutoDock Vina, prioritizing residues with hydrogen-bonding potential (e.g., oxadiazole-N interactions) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking hypotheses .
- QSAR models : Corlate substituent electronegativity (e.g., 4-methyl vs. 4-fluoro groups) with IC₅₀ values from enzyme inhibition assays .
Methodological Challenges & Solutions
Q. How to address low purity in final product isolation?
| Issue | Solution | Reference |
|---|---|---|
| Residual solvents | Use Soxhlet extraction with ethyl acetate | |
| Unreacted amines | Acid-base wash (5% HCl/NaHCO₃) | |
| Isomeric byproducts | Reverse-phase HPLC (C18 column, MeOH/H₂O) |
Q. What analytical methods validate synthetic intermediates?
- TLC monitoring : Hexane/ethyl acetate (8:2) for non-polar intermediates; adjust ratio to 6:4 for polar oxadiazole intermediates .
- ¹³C NMR : Assign quaternary carbons (e.g., naphthyridinone C=O at ~165 ppm) to confirm cyclization .
- X-ray crystallography : Resolve ambiguous stereochemistry in chiral intermediates .
Comparative Data: Structural Analogs
| Analog | Structural Variation | Biological Activity | Key Reference |
|---|---|---|---|
| N-(4-ethoxyphenyl) derivative | Ethoxy vs. methylphenyl | 2× higher kinase inhibition | |
| Thieno[2,3-d]pyrimidine analog | Thienopyrimidine core | Anticancer activity (IC₅₀ = 1.2 µM) | |
| Fluorophenyl-oxadiazole | Fluorine substitution | Improved metabolic stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
